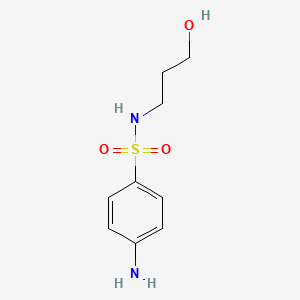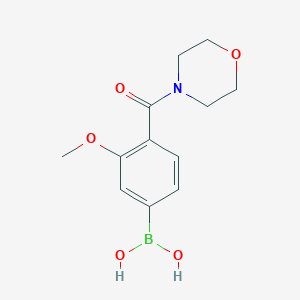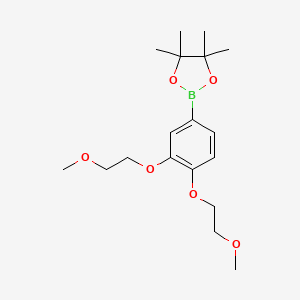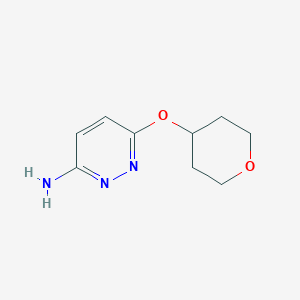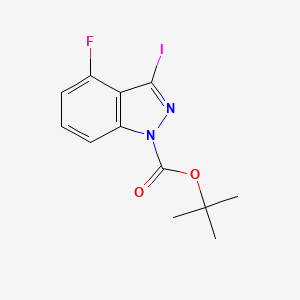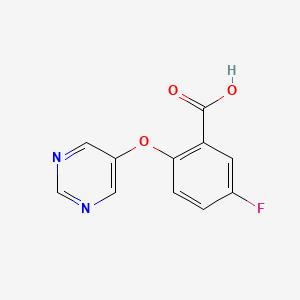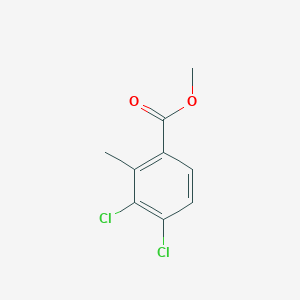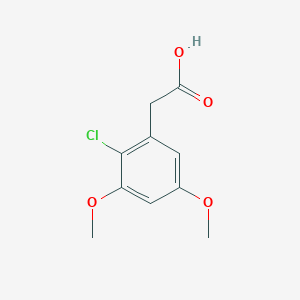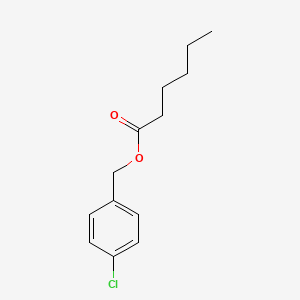amino}butanoic acid CAS No. 60285-30-5](/img/structure/B13989140.png)
4-{[(3-Carboxypropyl)carbamoyl](nitroso)amino}butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{(3-Carboxypropyl)carbamoylamino}butanoic acid is a complex organic compound with a unique structure that includes a nitroso group, a carboxypropyl group, and a butanoic acid backbone
Méthodes De Préparation
The synthesis of 4-{(3-Carboxypropyl)carbamoylamino}butanoic acid involves multiple steps, typically starting with the preparation of the carboxypropyl and nitroso functional groups. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
4-{(3-Carboxypropyl)carbamoylamino}butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the nitroso group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso or carboxypropyl groups are replaced by other functional groups. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. .
Applications De Recherche Scientifique
4-{(3-Carboxypropyl)carbamoylamino}butanoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
Mécanisme D'action
The mechanism by which 4-{(3-Carboxypropyl)carbamoylamino}butanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The nitroso group can participate in redox reactions, influencing cellular processes and signaling pathways. The carboxypropyl group may interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, depending on the context and concentration of the compound .
Comparaison Avec Des Composés Similaires
4-{(3-Carboxypropyl)carbamoylamino}butanoic acid can be compared with other similar compounds, such as:
N-nitroso-N-methyl-4-aminobutyric acid: This compound also contains a nitroso group and a butanoic acid backbone but differs in the presence of a methyl group instead of a carboxypropyl group.
4-[(3-carboxypropyl-nitroso-carbamoyl)amino]butanoic acid: This compound has a similar structure but may have different reactivity and applications. The uniqueness of 4-{(3-Carboxypropyl)carbamoylamino}butanoic acid lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
60285-30-5 |
|---|---|
Formule moléculaire |
C9H15N3O6 |
Poids moléculaire |
261.23 g/mol |
Nom IUPAC |
4-[[3-carboxypropyl(nitroso)carbamoyl]amino]butanoic acid |
InChI |
InChI=1S/C9H15N3O6/c13-7(14)3-1-5-10-9(17)12(11-18)6-2-4-8(15)16/h1-6H2,(H,10,17)(H,13,14)(H,15,16) |
Clé InChI |
KNURECLVJXAJKG-UHFFFAOYSA-N |
SMILES canonique |
C(CC(=O)O)CNC(=O)N(CCCC(=O)O)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



